molecular formula C7H9ClN2 B2427137 2-Chloro-4,5,6-trimethylpyrimidine CAS No. 24307-77-5

2-Chloro-4,5,6-trimethylpyrimidine

Cat. No. B2427137
CAS RN: 24307-77-5
M. Wt: 156.61
InChI Key: RGEZZAHULVFHET-UHFFFAOYSA-N
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Description

2-Chloro-4,5,6-trimethylpyrimidine is a chemical compound with the linear formula C7H9ClN2 . It has a molecular weight of 156.61 .


Synthesis Analysis

The synthesis of 2-Chloro-4,5,6-trimethylpyrimidine can be achieved using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The InChI code for 2-Chloro-4,5,6-trimethylpyrimidine is 1S/C7H9ClN2/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3 . The InChI key is RGEZZAHULVFHET-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Chloro-4,5,6-trimethylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .


Physical And Chemical Properties Analysis

2-Chloro-4,5,6-trimethylpyrimidine is a solid at room temperature .

Scientific Research Applications

1. Heterocyclic Ring Expansions

2-Chloro-4,5,6-trimethylpyrimidine is used in the study of heterocyclic ring expansions. For instance, the reaction of certain imidazoles and triazoles with dichlorocarbene leads to the formation of products including 2-chloro-4,5,6-trimethylpyrimidine. This research helps in understanding the mechanisms and product distribution in these chemical reactions (Jones & Rees, 1969).

2. Synthesis of Fluoropyrimidines

In the synthesis of simple fluoropyrimidines, 2-Chloro-4,5,6-trimethylpyrimidine plays a role. The study of the reaction kinetics and properties of these fluoropyrimidines is crucial in expanding the understanding of pyrimidine chemistry and its applications (Brown & Waring, 1974).

3. Chlorination Reactions in Water Treatment

Research on the chlorination of trimethoprim (an antibacterial agent) shows that 2-Chloro-4,5,6-trimethylpyrimidine is a potential reaction product. This study is significant in understanding the fate of pharmaceuticals during water treatment processes (Dodd & Huang, 2007).

4. Development of Pyridine-Based Ligands

2-Chloro-4,5,6-trimethylpyrimidine has been used in the development of pyridine-based ligands for supramolecular chemistry, illustrating its importance in the field of organic synthesis and ligand design (Schubert & Eschbaumer, 1999).

5. Reactions with Electrophilic Reagents

Studies on the reactions of 2,4,6-trialkylpyrimidine 1,3-dioxides with electrophilic reagents reveal the behavior of 2-Chloro-4,5,6-trimethylpyrimidine under various chemical conditions. These findings contribute to a deeper understanding of pyrimidine chemistry (Tikhonov et al., 1981).

Safety and Hazards

The safety data sheet for 2-Chloro-4,5,6-trimethylpyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

2-chloro-4,5,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEZZAHULVFHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5,6-trimethylpyrimidine

Synthesis routes and methods I

Procedure details

To 4,5,6-trimethylpyrimidin-2-ol (3.69 g, 26.7 mmol) was added POCl3 (21.7 mL, 26.7 mmol) followed by Et2NPh (2.17 mL, 13.6 mmol) dropwise. The mixture was heated at reflux for 48 h and then added to ice dropwise. The aqueous layer was extracted with EtOAc (2×). Extraction was difficult due to a large amount of precipitate. The aqueous layer pH was adjusted to pH 4-5 with 28% NH4OH and was filtered through Celite®. The aqueous layer was then extracted with DCM and the combined organic extracts dried over Na2SO4, filtered and concentrated in vacuo to a yellow solid. Chromatography (FCC) (0 to 30% EtOAc/Hex) afforded 2-chloro-4,5,6-trimethylpyrimidine (4.26 g, 100%).
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.8489 g (6.15 mmol) of the compound of part (a) was suspended in POCl3 (5 ml) and heated under reflux under a Drierite guard tube. Complete dissolution did not occur after 11/2 hours and so Et2NPh (0.5 ml) was added and the reflux was continued for an additional 11/2 hours. Complete solution had occurred to give a wine colored solution. This was concentrated in vacuo to ~2 ml and then added dropwise to ice-H2O (50 ml). The pH of the mixture was adjusted to 3-4 (pH paper) with NH4OH and the solution was extracted with CH2Cl2 (2×50 ml). The pooled organic phases were dried (MgSO4), filtered, and evaporated to an off-white residue. This solid was dissolved in CH2Cl2 -MeOH and adsorbed onto a little silica gel by evaporation. The solid was placed atop a dry-packed silica gel 60 column (2.5×33.0 cms) and development was initiated with EtOAc:hexanes 1:3 (500 ml). Then, EtOAc:hexanes 1:1 was utilized; fractions containing the required product, were pooled and evaporated to dryness in vacuo to give the title compound as crystalline plates. NMR (CDCl3, δ from TMS): 2.23 (S, 5-CH3), 2.50 (S, 4.6-CH3 'S).
[Compound]
Name
compound
Quantity
0.8489 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

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